

A Technical Guide to Sourcing and Utilizing Cilnidipine-d3 for Research Applications

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Compound of Interest

Compound Name: *Cilnidipine-d3*

Cat. No.: *B15599930*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of **Cilnidipine-d3** for research purposes. **Cilnidipine-d3**, a deuterated analog of the dual L/N-type calcium channel blocker Cilnidipine, serves as a valuable tool in pharmacokinetic and metabolic studies. This document outlines key suppliers, experimental protocols, and the underlying signaling pathways to facilitate its effective use in a laboratory setting.

Sourcing Cilnidipine-d3: A Comparative Supplier Overview

The acquisition of high-purity, reliable **Cilnidipine-d3** is critical for the integrity of research data. Below is a summary of key suppliers offering this compound for research use only. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the identity, purity, and stability of the compound.

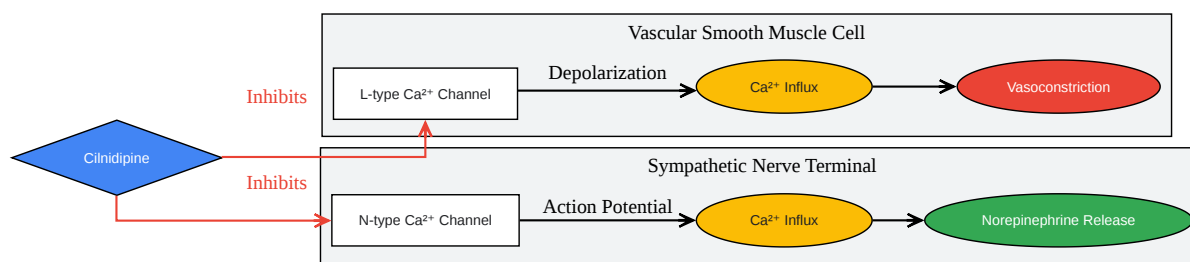
Supplier	Product Name	Catalog Number	Purity	Notes
Clinivex	Cilnidipine-d3	RCLS2L122933	Not explicitly stated; CoA required	States products are for laboratory and research use only. [1]
MedchemExpress	Cilnidipine-d3	HY-W747682	Not explicitly stated; CoA required	Deuterium labeled Cilnidipine. For research use only. [2]
Santa Cruz Biotechnology	Cilnidipine	sc-202613	≥98%	Note: This is for the non-deuterated form. Inquire for deuterated availability. For research use only. [3]

Mechanism of Action: Dual Blockade of L- and N-type Calcium Channels

Cilnidipine exerts its physiological effects through the inhibition of two distinct types of voltage-gated calcium channels: L-type and N-type channels. This dual-action mechanism is central to its therapeutic effects and research applications.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- L-type Calcium Channels: Located on vascular smooth muscle cells, blockade of these channels leads to vasodilation and a subsequent reduction in blood pressure.[\[5\]](#)[\[7\]](#)
- N-type Calcium Channels: Found on sympathetic nerve terminals, their inhibition suppresses the release of norepinephrine, a neurotransmitter that contributes to vasoconstriction. This action helps to mitigate reflex tachycardia, an increase in heart rate that can occur with other vasodilators.[\[4\]](#)[\[6\]](#)[\[7\]](#)

The following diagram illustrates the signaling pathway affected by Cilnidipine.



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Cilnidipine's dual inhibitory action on L- and N-type calcium channels.

Experimental Protocol: In Vitro Cell-Based Assay

The following protocol is a representative example of how **Cilnidipine-d3** can be utilized in a cell culture experiment to investigate its effects on cellular signaling. This protocol is based on methodologies described for Cilnidipine and can be adapted for specific research questions.[8]

Objective: To determine the effect of **Cilnidipine-d3** on N-type calcium channel expression in cultured murine podocytes.

Materials:

- Conditionally immortalized mouse podocyte cell line
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Cilnidipine-d3** (from a verified supplier)

- Dimethyl sulfoxide (DMSO)
- Angiotensin II (Ang II)
- Phosphate Buffered Saline (PBS)
- Reagents for RNA extraction and real-time PCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)
- Sterile cell culture plates, flasks, and consumables

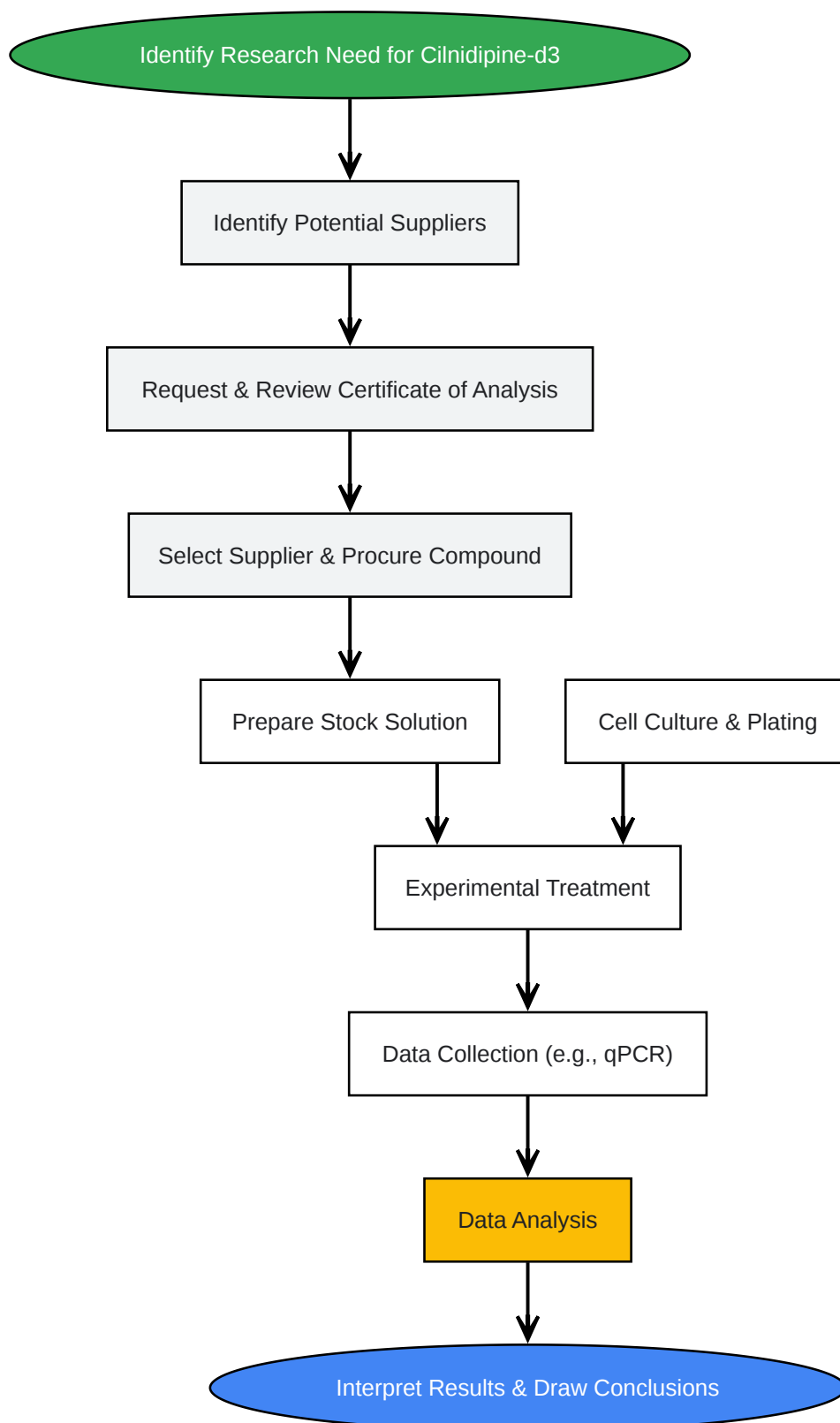
Methodology:

- Cell Culture:
 - Maintain mouse podocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Culture cells to approximately 60% confluency before initiating the experiment.
- Serum Starvation:
 - Aspirate the growth medium and wash the cells once with sterile PBS.
 - Culture the cells for 24 hours in serum-free RPMI 1640.
- Treatment:
 - Prepare a stock solution of **Cilnidipine-d3** in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
 - Expose the serum-starved cells to the following conditions for 24 hours:
 - Vehicle control (medium with DMSO)
 - Angiotensin II (100 nM)
 - **Cilnidipine-d3** (10 µM)

- Angiotensin II (100 nM) + **Cilnidipine-d3** (10 μ M)
- RNA Extraction and Real-Time PCR:
 - After the 24-hour treatment period, wash the cells with PBS and lyse them using an appropriate reagent for RNA extraction.
 - Isolate total RNA according to the manufacturer's protocol.
 - Synthesize cDNA from the extracted RNA.
 - Perform real-time PCR to quantify the mRNA expression of the N-type calcium channel (Cacna1b gene) and a suitable housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis:
 - Calculate the relative expression of the N-type calcium channel mRNA using the $\Delta\Delta C_t$ method.
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Sourcing and Experimental Workflow

The following diagram outlines the logical flow from sourcing **Cilnidipine-d3** to obtaining experimental results.



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A streamlined workflow for **Cilnidipine-d3** research.

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